molecular formula C11H14N2O6S B5875597 4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine

4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine

Cat. No. B5875597
M. Wt: 302.31 g/mol
InChI Key: RGMCINHBTYWWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as MNMS and is a derivative of sulfonyl morpholine. It has been found to possess unique properties that make it an ideal candidate for use in scientific research.

Mechanism of Action

The mechanism of action of MNMS is not well understood. However, it has been suggested that it acts by forming covalent bonds with target molecules, such as proteins and peptides, through the sulfonyl group. This results in the modification of the target molecule, which can be detected by fluorescence or other analytical methods.
Biochemical and Physiological Effects:
MNMS has been found to have minimal biochemical and physiological effects. It is considered to be non-toxic and non-cytotoxic at low concentrations. However, at high concentrations, it may cause cell death and damage to cellular structures.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MNMS in lab experiments is its high selectivity for target molecules. It can be used to detect specific proteins and peptides in complex biological samples. Additionally, it is easy to use and can be detected using standard fluorescence microscopy or spectroscopy techniques. However, one limitation of MNMS is its low water solubility, which can limit its use in aqueous environments.

Future Directions

There are several future directions for the use of MNMS in scientific research. One potential application is the development of MNMS-based biosensors for the detection of ROS in living cells. Another direction is the use of MNMS as a cross-linking agent for the preparation of hydrogels with specific properties. Additionally, MNMS can be used in the development of new labeling reagents for the detection of specific proteins and peptides in biological samples.

Synthesis Methods

The synthesis of 4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine involves the reaction of 4-methoxy-2-nitrobenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

MNMS has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. MNMS is also used as a labeling reagent for the detection of proteins and peptides in biological samples. Additionally, it has been used as a cross-linking agent for the preparation of hydrogels.

properties

IUPAC Name

4-(4-methoxy-2-nitrophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S/c1-18-9-2-3-11(10(8-9)13(14)15)20(16,17)12-4-6-19-7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMCINHBTYWWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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